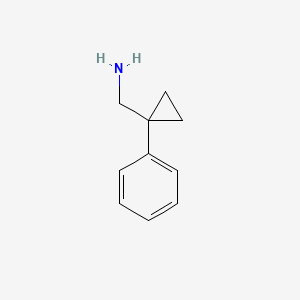
1-Phenylcyclopropanemethylamine
Overview
Description
1-Phenylcyclopropanemethylamine (1-PCPA) is an organic compound belonging to the class of cyclic amines. It is an aromatic compound with a cyclopropane ring and a phenyl group attached. It is a white crystalline solid with a melting point of 97 °C and is soluble in ethanol, methanol, and chloroform. 1-PCPA has been used in many scientific research applications, and is known to have biochemical and physiological effects.
Scientific Research Applications
Synthesis and Analytical Characterizations
1-Phenylcyclopropanemethylamine and related substances, such as fluorolintane, have been the focus of chemical synthesis and analytical characterization studies. These studies provide insights into the properties and potential uses of these compounds, including their interactions with biological systems like NMDA receptors. Such research is crucial for understanding the chemical nature and potential applications of these substances in various fields, including medicinal chemistry (Dybek et al., 2019).
Application in Ethylene Antagonism and Fruit Preservation
Research on compounds structurally related to this compound, such as 1-Methylcyclopropene (1-MCP), has shown significant applications in agriculture, particularly in prolonging the storage life of fruits by acting as ethylene antagonists. Studies demonstrate how these compounds can be used to maintain the quality of various fruits during storage by delaying ripening and senescence processes, thus extending their shelf life and reducing post-harvest losses (Song et al., 2018), (Zhang et al., 2020).
Role in Plant Hormone and Growth Regulation
The compound 1-Aminocyclopropane 1-carboxylic acid (ACC), another related substance, plays a significant role as a precursor to the plant hormone ethylene. ACC is involved in regulating plant development and has been studied for its potential as an ethylene-independent growth regulator. These insights are beneficial for agricultural practices and understanding plant growth mechanisms (Polko & Kieber, 2019).
Medicinal Chemistry and Drug Discovery
Cyclopropane-containing compounds, which include this compound analogs, are significant in medicinal chemistry. They are utilized in the design and development of drug compounds. Research in this area focuses on synthesizing diverse collections of these compounds for potential use in drug discovery, exploring their pharmacological properties and applications (Chawner, 2017).
Safety and Hazards
1-Phenylcyclopropanemethylamine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound has a GHS06 pictogram, which represents acute toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
1-Phenylcyclopropanemethylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 . These enzymes are involved in the metabolism of various substrates, including drugs and endogenous compounds. The interaction of this compound with these enzymes can lead to the activation or inhibition of their catalytic activities, thereby influencing the metabolic pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of aryl hydrocarbon receptors, which are involved in the regulation of gene expression related to xenobiotic metabolism . This modulation can lead to changes in the expression of genes encoding for enzymes such as cytochrome P450s, thereby affecting cellular metabolism and detoxification processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their mono-oxidation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . High doses of this compound have been associated with toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation reactions catalyzed by CYP1A1, CYP1A2, and CYP1B1 . These metabolic pathways can lead to the formation of reactive intermediates, which can further interact with cellular components and influence metabolic flux. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its interaction with binding proteins can influence its localization and accumulation within cells, thereby affecting its biological activity. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localization patterns can influence the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
(1-phenylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMGCALFIHXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239451 | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935-42-2 | |
| Record name | 1-Phenylcyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(phenylcyclopropyl)methylamine interact with monoamine oxidase (MAO)?
A1: Unlike its close analogue, 1-benzylcyclopropylamine, which acts as an MAO inactivator, 1-(phenylcyclopropyl)methylamine functions as a substrate for this enzyme. [] This means that instead of binding to and inhibiting MAO, it undergoes a catalytic reaction. Specifically, MAO catalyzes the oxidation of 1-(phenylcyclopropyl)methylamine, converting it into 1-phenylcyclopropanecarboxaldehyde. [] This difference in activity highlights the impact of subtle structural variations on the interaction between molecules and their target enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


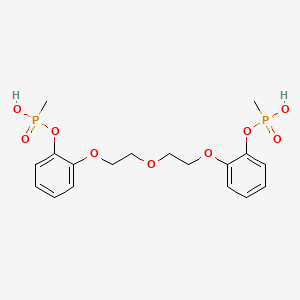

![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)



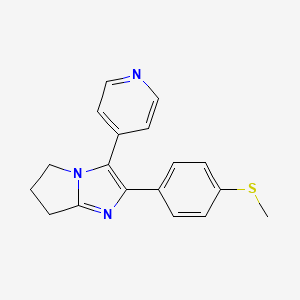

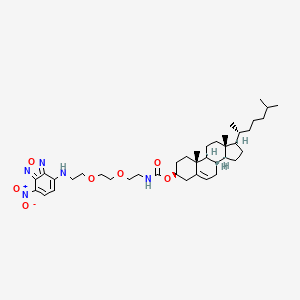

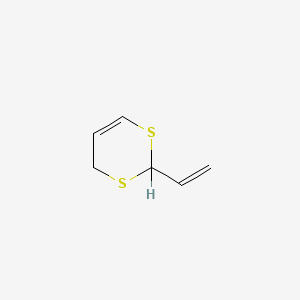
![3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide](/img/structure/B1212780.png)
